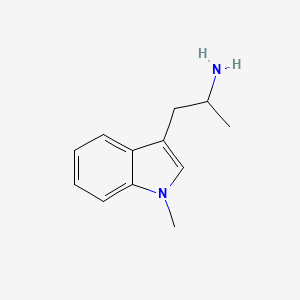

1-(1-methyl-1H-indol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(1-methylindol-3-yl)propan-2-amine |

InChI |

InChI=1S/C12H16N2/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7,13H2,1-2H3 |

InChI Key |

JCKSLVLEMICSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CN(C2=CC=CC=C21)C)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 1 Methyl 1h Indol 3 Yl Propan 2 Amine Analogues

Fundamental Principles of SAR and QSAR in Indole (B1671886) Chemical Space

Structure-Activity Relationship (SAR) studies in the indole chemical space investigate how the chemical structure of a molecule influences its biological activity. This is achieved by systematically modifying different parts of the molecule and observing the resulting changes in potency, selectivity, and efficacy at various receptors. For indoleamines like 1-(1-methyl-1H-indol-3-yl)propan-2-amine, the key structural components typically explored are the indole nucleus, the alkylamine side chain, and the substituents on both.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.com These models help in predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. jocpr.com In the context of indole derivatives, QSAR studies often utilize descriptors related to molecular size, shape, lipophilicity, and electronic properties to quantify the structure-activity relationship. nih.gov For instance, a QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors highlighted the importance of both steric and electrostatic fields in the interaction between the inhibitors and the enzyme.

A common approach in QSAR is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of indole derivatives, a pharmacophore model might include features such as a hydrophobic aromatic ring, a hydrogen bond donor or acceptor, and a positively ionizable group, corresponding to the indole ring, a substituent, and the amine side chain, respectively.

Influence of Indole Ring Substitutions on Ligand Interactions

The methylation of the indole nitrogen at the 1-position, as seen in this compound, can significantly influence its interaction with biological targets. This substitution eliminates the hydrogen-bonding capability of the indole nitrogen, which can be a crucial interaction point for binding to some receptors.

Studies on related tryptamine (B22526) derivatives have shown that N1-alkylation can reduce agonist efficacy at certain serotonin (B10506) receptors, such as the 5-HT₂A receptor. nih.gov For example, 1-methylpsilocin, the N-methylated analogue of psilocin, exhibits a seven-fold lower affinity for the 5-HT₁A receptor. nih.gov This suggests that the N-H group of the indole ring may be involved in a critical hydrogen bond interaction with the receptor.

Substituents on the benzene (B151609) portion of the indole ring play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing receptor affinity and selectivity. The nature and position of these substituents can lead to significant variations in biological activity.

Electron-donating groups , such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), generally tend to increase the electron density of the indole ring system. This can enhance π-π stacking interactions with aromatic residues in the receptor binding site. For instance, in a series of α-methyltryptamines, a 5-methoxy or 5-hydroxy substituent was found to result in the S-enantiomer having higher or equipotent affinity compared to the R-enantiomer at serotonin 5-HT₁B receptors. nih.gov However, the introduction of a 4-hydroxy or 4-methoxy group did not enhance affinity over the unsubstituted compound, indicating the positional importance of these substitutions. nih.gov

Electron-withdrawing groups , such as halogens (e.g., -F, -Cl) or a nitro group (-NO₂), decrease the electron density of the indole ring. The effect of these groups can be more complex. A fluorine atom, for example, is small and highly electronegative, and its introduction can alter the electrostatic potential of the molecule and potentially form favorable interactions with the receptor. In a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, a 5-fluoro-substituted compound was found to be the most potent at the 5-HT₂C receptor, with a Kᵢ of 1.9 nM. nih.gov

The following table summarizes the effects of various substituents on the benzene ring of tryptamine analogues on their binding affinity for the 5-HT₂A receptor.

| Substituent Position | Substituent | Effect on 5-HT₂A Receptor Affinity | Reference |

|---|---|---|---|

| 4 | -OH | Favorable | researchgate.net |

| 4 | -OMe | Favorable | researchgate.net |

| 5 | -OH | Favorable | researchgate.net |

| 5 | -OMe | Favorable | researchgate.net |

| 5 | -F | Potent at 5-HT2C | nih.gov |

| Unsubstituted | -H | Baseline | nih.gov |

Role of the Propanamine Side Chain Configuration and Substitution on Receptor Binding

The presence of a chiral center at the alpha-carbon of the propanamine side chain in this compound means that it exists as two enantiomers, (R)- and (S)-. The three-dimensional arrangement of the methyl group and the amine is critical for receptor recognition, and often one enantiomer will exhibit significantly higher affinity or a different pharmacological profile than the other. This phenomenon is known as stereoselectivity.

For α-methyltryptamines, the enantioselectivity at serotonin receptors can vary depending on the substitution pattern on the indole ring. nih.gov For analogues with a 5-hydroxy or 5-methoxy group, the (S)-enantiomer generally has a higher affinity for 5-HT₁B receptors. nih.gov Conversely, for 4-oxygenated α-methyltryptamines, this selectivity is reversed. nih.gov In the case of the unsubstituted trans-2-(indol-3-yl)cyclopropylamine, the (1R,2S)-(-) enantiomer showed higher affinity for 5-HT₂A and 5-HT₂B receptors, while the (1S,2R)-(+) isomer had the highest affinity for the 5-HT₂C receptor, demonstrating a reversal of stereoselectivity between receptor subtypes. nih.gov

The following table presents the binding affinities (Kᵢ in nM) of the enantiomers of some α-methyltryptamines at different serotonin receptor subtypes.

| Compound | Enantiomer | 5-HT₂A (Kᵢ, nM) | 5-HT₁B (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| α-methyltryptamine | (R)- | 140 | 160 | nih.gov |

| (S)- | 250 | 110 | nih.gov | |

| 5-Methoxy-α-methyltryptamine | (R)- | 25 | 150 | nih.gov |

| (S)- | 15 | 20 | nih.gov | |

| 5-Hydroxy-α-methyltryptamine | (R)- | 10 | 50 | nih.gov |

| (S)- | 10 | 15 | nih.gov |

The length and branching of the amine side chain are critical determinants of receptor binding and functional activity. The two-carbon chain separating the indole ring from the terminal amine in tryptamines is a common motif for interaction with many receptors.

Increasing the length of the alkyl chain can alter the flexibility of the molecule and its ability to adopt the optimal conformation for receptor binding. Studies on related indole-based compounds have shown that there is often an optimal chain length for maximal affinity, with either shortening or lengthening the chain leading to a decrease in potency. For example, in a series of 3-substituted N-piperidinyl indoles, the linker between the indole and the piperidine (B6355638) ring was varied (methyl, ethyl, and propyl), which influenced the binding affinity and functional activity at nociceptin (B549756) opioid receptors. nih.gov

Branching on the amine chain, such as the alpha-methyl group in this compound, can have several effects. It can increase metabolic stability by hindering the action of enzymes like monoamine oxidase (MAO). usdoj.govwikipedia.org The methyl group also introduces a stereocenter, leading to the enantiomeric differences in activity discussed previously. Further substitution on the amine nitrogen (N,N-dialkylation) can also profoundly affect receptor affinity and selectivity. Generally, increasing the size of the N-alkyl substituents can lead to a decrease in affinity at some receptors due to steric hindrance, while in other cases, it might lead to interactions with different subpockets of the receptor, altering the pharmacological profile. nih.gov

Nature of the Amine (Primary, Secondary, Tertiary)

The nature of the amine group—whether it is primary, secondary, or tertiary—is a critical determinant of the pharmacological profile of tryptamine analogues. Structure-activity relationship (SAR) studies reveal that modifications at the terminal nitrogen significantly influence receptor affinity, functional activity, and interaction with neurotransmitter transporters.

For tryptamine derivatives, the degree of substitution on the amino group modulates their activity. Generally, primary amines, which are unsubstituted, and secondary amines, which are monosubstituted, are considered classic substrates for serotonin transporters (SERT). acs.org However, recent research has challenged the long-held belief that serotonin-releasing activity is exclusive to primary and secondary amines. acs.org Studies have identified tertiary amines that also function as selective substrates at SERT, broadening the understanding of structural requirements for transporter interaction. acs.org

In the context of receptor interaction, particularly at serotonin receptors like 5-HT2A, N,N-dialkylation (a tertiary amine) is a common feature among many potent psychedelic tryptamines. nih.gov The size and nature of these alkyl substituents can fine-tune the efficacy and potency. For instance, increasing the bulk of the N-alkyl groups can sometimes lead to lower potency at certain receptor subtypes, such as the 5-HT2C receptor. nih.gov The parent compound, this compound, is a primary amine. Its N-methylated and N,N-dimethylated counterparts would be secondary and tertiary amines, respectively. These modifications are known to alter the compound's interaction with biological targets.

| Amine Type | Substitution | General SAR Observations | Example Analogue Class |

|---|---|---|---|

| Primary | -NH2 | Often exhibit activity as neurotransmitter transporter substrates (releasers/uptake inhibitors). acs.org | Tryptamine |

| Secondary | -NHR | Activity as transporter substrates is common; substitution can modulate receptor affinity. acs.orgnih.gov | N-Methyltryptamine (NMT) |

| Tertiary | -NR2 | Can act as potent receptor agonists (e.g., 5-HT2A); some have been shown to be selective SERT substrates, contrary to earlier assumptions. acs.org Bulkier groups can affect potency and selectivity. nih.gov | N,N-Dimethyltryptamine (DMT) |

Computational Methods in SAR/QSAR Elucidation for Indole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the interactions between ligands and their biological targets. For indole derivatives, a variety of computational methods are employed to elucidate SAR and develop predictive QSAR models, thereby accelerating the design of novel compounds. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnih.gov This method is crucial for understanding the specific molecular interactions that govern binding affinity. For indole derivatives targeting serotonin receptors, docking studies consistently identify a key electrostatic interaction between the protonatable nitrogen atom of the ligand's side chain and a highly conserved aspartate residue (Asp 3.32) within the receptor's orthosteric binding pocket. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static image of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment. scfbio-iitd.res.in MD simulations, often run for durations ranging from 50 to 100 nanoseconds, are used to verify that the binding mode predicted by docking is stable. mdpi.comchemmethod.com

By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can quantify the stability of the complex; minimal fluctuations in RMSD indicate a stable and sustained interaction. chemmethod.comnih.gov These simulations can confirm the persistence of crucial interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, and provide insights into the conformational flexibility of both the ligand and the receptor upon binding. mdpi.comnih.gov This validation is essential for confirming that a docked pose represents a functionally relevant and energetically favorable state. chemmethod.com

Machine Learning and Statistical Approaches (e.g., PCA, ANN) in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com Modern QSAR studies frequently employ machine learning and advanced statistical methods to handle the complexity and high dimensionality of molecular data. nih.govmedium.com

Principal Component Analysis (PCA) is a statistical technique often used as a preliminary step in QSAR to reduce the complexity of the dataset. nih.gov It transforms a large number of correlated molecular descriptors into a smaller set of uncorrelated variables called principal components, which retain most of the original information. nih.gov This process helps in identifying the most relevant descriptors for predicting biological activity and avoids issues with collinearity. nih.gov

Artificial Neural Networks (ANN) are machine learning algorithms inspired by the structure of the human brain, capable of modeling highly complex and non-linear relationships. researchgate.net In QSAR, ANNs are used to build predictive models that link molecular descriptors (sometimes processed by PCA) to the biological activity of compounds. nih.govresearchgate.net These models, once trained and validated, can accurately predict the activity of new, unsynthesized indole derivatives, significantly accelerating the discovery of potent candidates. nih.gov For example, some optimized ANN-based QSAR models for indole derivatives have achieved high predictive accuracy, with R² values exceeding 0.98. nih.gov

| Computational Method | Primary Application in SAR/QSAR | Key Insights Provided |

|---|---|---|

| Molecular Docking | Binding mode prediction | Identifies key ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) and predicts binding orientation. nih.govnih.gov |

| Molecular Dynamics (MD) | Ligand-receptor complex stability | Assesses the stability of the docked pose over time and analyzes conformational changes in the ligand and receptor. mdpi.comchemmethod.com |

| Principal Component Analysis (PCA) | Data reduction and feature selection | Reduces the dimensionality of molecular descriptor datasets, identifying the most influential variables for QSAR models. nih.gov |

| Artificial Neural Networks (ANN) | Predictive QSAR modeling | Creates complex, non-linear models to predict the biological activity of novel compounds based on their structural features. nih.govresearchgate.net |

SAR Insights from Related Indole-Containing Ligands

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govrsc.org SAR studies on a wide array of indole-containing ligands have generated a wealth of knowledge that can inform the design of analogues of this compound.

A common pharmacophore for many indole-based ligands, particularly those targeting monoamine receptors, consists of three key components:

An Aromatic Moiety : The indole ring itself often engages in hydrophobic and cation-π interactions within the receptor's binding pocket. nih.govwikipedia.org

A Basic Amine Center : A protonatable nitrogen atom is typically essential for forming a strong salt bridge with an acidic residue (like aspartate) in the receptor, serving as a crucial anchor point. nih.govwikipedia.org

A Linking Group : The ethylamine (B1201723) side chain provides the appropriate spacing and flexibility to position the aromatic ring and the basic amine for optimal interaction with their respective subpockets in the receptor.

SAR studies on monoamine reuptake inhibitors have shown that specific substitutions on both the indole ring and other aromatic moieties can dramatically alter potency and selectivity between different transporters (e.g., for norepinephrine (B1679862) versus serotonin). drugbank.comnih.gov Similarly, for 5-HT3 receptor antagonists, the indole ring, a carbonyl group for hydrogen bonding, and the basic amine are considered key pharmacophoric elements. wikipedia.org Investigations into 4-substituted tryptamines have demonstrated that modifications at this position on the indole ring significantly impact 5-HT2A receptor agonism, with different substituents modulating potency and efficacy. nih.gov These collective insights underscore the versatility of the indole scaffold and provide a robust framework for predicting how structural modifications to related compounds will likely affect their biological activity.

Pharmacological Investigations of 1 1 Methyl 1h Indol 3 Yl Propan 2 Amine at a Molecular and Preclinical Level

Receptor Binding Profiles and Affinities of the Compound

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)

There is no specific data available in the scientific literature detailing the binding affinities of 1-(1-methyl-1H-indol-3-yl)propan-2-amine at serotonin receptors, including the 5-HT1A and 5-HT2A subtypes.

However, the indolethylamine backbone of this compound is a core feature of many known serotonin receptor ligands. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives have been synthesized and evaluated for their affinity at various serotonin receptors. While these compounds generally showed low affinity for the 5-HT1A receptor, they exhibited higher affinity for the 5-HT2C receptor. Specifically, a 5-fluoro-substituted analog demonstrated a high affinity with a Ki value of 1.9 nM at the 5-HT2C receptor. The unsubstituted parent compound's enantiomers displayed stereoselectivity, with the 1R,2S isomer having higher affinity for 5-HT2A and 5-HT2B receptors, while the 1S,2R isomer showed the highest affinity for the 5-HT2C receptor.

Furthermore, other indole (B1671886) derivatives, such as those based on indazole and piperazine (B1678402) scaffolds, have been investigated as multi-target ligands for dopamine (B1211576) and serotonin receptors. nih.gov These studies underscore the potential for indole-based molecules to interact with serotonergic systems, though the specific binding profile of this compound remains to be determined.

Benzodiazepine (B76468) Receptor (BzR) and Translocator Protein (TSPO) Ligand Studies

No studies have been identified that specifically investigate the binding of this compound to the benzodiazepine receptor (BzR) or the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

Research into related indole structures has revealed interactions with these targets. For example, a series of N-(indol-3-ylglyoxylyl)amino acid derivatives have been shown to displace [3H]flunitrazepam from its binding site on bovine brain membranes, indicating an interaction with the benzodiazepine receptor. These compounds were found to act as inverse agonists at the BzR.

Regarding the translocator protein, various indole-based compounds have been developed as high-affinity ligands. A second generation of TSPO ligands was based on the indole-ring structure of oracetamidobenzoxazolone to improve binding affinity and specificity. nih.gov While these findings highlight the potential for indole derivatives to bind to BzR and TSPO, the affinity of this compound for these sites is unknown.

Nuclear Receptor Interactions (e.g., NR4A1, NR4A2)

There is no available data on the interaction of this compound with nuclear receptors such as NR4A1 and NR4A2.

However, studies on other indole-containing compounds, specifically bis-indole derivatives, have demonstrated binding to these orphan nuclear receptors. A series of 1,1-bis(3´-indolyl)-1-(p-substituted phenyl) methane (B114726) analogs (CDIMs) have been identified as ligands for both NR4A1 and NR4A2. nih.gov These compounds can act as antagonists, inhibiting the pro-oncogenic roles of these receptors. For instance, certain 1,1-bis(3′-indolyl)-1-(3,5-disubstitutedphenyl)methane compounds have been identified as dual receptor ligands that bind to both NR4A1 and NR4A2 and act as inverse agonists. scribd.com The structural differences between these bis-indole compounds and the simpler this compound make it difficult to predict whether the latter would exhibit similar activity at these nuclear receptors.

Cyclooxygenase (COX) Isozyme Interaction Profiles (e.g., COX-2)

No research has been published detailing the interaction profile of this compound with cyclooxygenase (COX) isozymes, including COX-2.

The indole nucleus is a key structural feature of several potent COX inhibitors. For example, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains an indole ring and inhibits both COX-1 and COX-2. More recently, research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. While the presence of an indole moiety in some COX inhibitors is established, the specific structural requirements for potent and selective inhibition are complex. Therefore, the potential for this compound to inhibit COX isozymes remains speculative without direct experimental evidence.

Viral Enzyme Inhibitory Potential (e.g., Hepatitis C NS5B Polymerase)

There is no scientific literature available that investigates the potential of this compound to inhibit viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.

The HCV NS5B RNA-dependent RNA polymerase is a crucial enzyme for viral replication and a key target for antiviral drug development. Several classes of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme have been discovered. Notably, some of these NNIs are indole-based compounds. These indole-based inhibitors target an allosteric site known as NNI site I. The binding of these inhibitors is thought to displace a section of the finger loop, anchoring it to the thumb domain of the polymerase. This highlights that the indole scaffold can be a starting point for the design of HCV NS5B polymerase inhibitors, but the inhibitory activity of this compound has not been evaluated.

Other Receptor and Enzyme Targets

No specific information is available regarding the interaction of this compound with other receptor or enzyme targets. Based on its structure as a tryptamine (B22526) derivative, it could potentially interact with a wide range of biological targets, including other G-protein coupled receptors, ion channels, and transporters. However, without experimental data, any such potential interactions are purely conjectural.

Elucidation of Mechanism of Action at the Molecular Level

Ligand-Receptor Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Salt Bridges)

Specific studies detailing the ligand-receptor interactions of this compound are not available. Computational modeling or experimental data would be required to identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or salt bridges within a receptor binding pocket.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no available research to determine whether this compound acts as an orthosteric ligand, binding to the primary receptor site, or as an allosteric modulator, binding to a secondary site to influence receptor activity.

Downstream Signaling Pathway Initiation (Excluding Physiological Outcomes)

Information regarding the specific downstream signaling cascades initiated by the binding of this compound to its putative receptor(s) is not documented. This would include details on the activation of specific G-proteins, second messenger systems (e.g., cAMP, IP3/DAG), or the recruitment of intracellular effector proteins like β-arrestin.

Enzyme Inhibition and Modulation Studies (In Vitro)

No in vitro studies describing the inhibitory or modulatory effects of this compound on specific enzymes, such as monoamine oxidase (MAO) or cytochrome P450 isoenzymes, were identified.

Preclinical In Vitro Pharmacological Assays

Cell-Free Receptor Binding Assays

Quantitative data from cell-free receptor binding assays for this compound, which would provide binding affinity (Kᵢ) or inhibition constants (IC₅₀) for various receptors, is not available in the public domain. Such data is essential for characterizing the pharmacological profile of a compound.

Cell-Based Functional Assays (e.g., Reporter Gene Assays for Receptor Activation/Transactivation)

Cell-based functional assays are indispensable tools in pharmacology for characterizing the interaction of a compound with its molecular target, typically a receptor. These assays move beyond simple binding affinity measurements to quantify the functional response elicited by the compound, such as agonist-induced receptor activation or antagonist-mediated inhibition. Among the most versatile and widely used functional assays are reporter gene assays, particularly for G-protein coupled receptors (GPCRs), which are common targets for tryptamine derivatives. nih.govnih.gov

The fundamental principle of a reporter gene assay is to link the activation of a specific cellular signaling pathway to the expression of an easily measurable "reporter" protein. nih.gov For a compound like this compound, which is structurally related to known serotonergic and dopaminergic ligands, these assays can elucidate its functional profile at various monoamine receptors.

Methodology Overview:

Assay Construction: A genetically engineered cell line is created to express the receptor of interest. These cells also contain a reporter gene construct. This construct consists of a response element linked to a promoter that drives the expression of a reporter protein, such as firefly luciferase. promega.com.br The response element is a specific DNA sequence that is recognized by transcription factors activated by the receptor's signaling cascade. nih.gov For example, the cAMP response element (CRE) is used for receptors that couple to Gs or Gi proteins, which modulate intracellular cAMP levels. promega.co.uk

Compound Incubation: The engineered cells are exposed to varying concentrations of the test compound, in this case, this compound.

Signal Transduction and Reporter Gene Expression: If the compound activates the receptor, it initiates a downstream signaling cascade. This cascade leads to the activation of transcription factors that bind to the response element in the reporter construct, thereby inducing the expression of the reporter protein.

Signal Detection and Quantification: After a suitable incubation period, the cells are lysed, and a substrate for the reporter protein is added. For luciferase, the substrate is luciferin. The enzymatic reaction produces a luminescent signal that is directly proportional to the amount of reporter protein expressed. nih.gov This signal can be quantified using a luminometer.

Data Analysis: The intensity of the luminescent signal is plotted against the compound concentration to generate a dose-response curve. From this curve, key parameters such as the EC50 (half-maximal effective concentration) and the maximum efficacy (Emax) can be determined.

The table below outlines the key components and readouts of a typical reporter gene assay for a hypothetical GPCR target.

| Assay Component | Description | Example |

| Host Cell Line | A stable and easily transfectable cell line, often of human origin. | HEK293, CHO |

| Target Receptor | The specific receptor being investigated. | 5-HT2A, D2 |

| Signaling Pathway | The intracellular cascade activated by the receptor. | Gq/11 (PLC activation), Gs (cAMP increase) |

| Response Element | DNA sequence that binds activated transcription factors. | NFAT-RE, CRE |

| Reporter Gene | A gene whose protein product is easily measured. | Firefly Luciferase, β-galactosidase |

| Readout | The quantifiable signal produced by the assay. | Luminescence, Colorimetric change |

| Key Parameters | Measures of compound activity derived from the dose-response curve. | EC50, Emax |

This table presents a generalized overview of reporter gene assay components.

Through such assays, a detailed picture of the functional activity of this compound at various receptors could be established, revealing whether it acts as a full agonist, a partial agonist, or an antagonist.

Theoretical Pharmacodynamics and Ligand Efficiency Considerations

Theoretical pharmacodynamics involves the use of computational and conceptual models to understand and predict the effects of a drug on the body. longdom.orglongdom.org A key concept in this area, particularly in early-stage drug discovery, is ligand efficiency (LE) . Ligand efficiency is a metric used to assess the binding efficiency of a compound in relation to its size. wikipedia.orgcore.ac.uk It provides a way to normalize the binding affinity for the number of non-hydrogen atoms (heavy atoms) in a molecule. gardp.org

The rationale behind using ligand efficiency is that simply optimizing for high binding affinity often leads to an increase in molecular size and lipophilicity, which can negatively impact pharmacokinetic properties such as solubility and oral bioavailability. core.ac.uk By focusing on ligand efficiency, medicinal chemists can identify smaller, more "atom-efficient" molecules that have a greater potential for development into viable drug candidates.

The molecular formula for this compound is C12H16N2. This gives it a molecular weight of approximately 188.27 g/mol and a heavy atom count (N) of 14.

Ligand efficiency can be calculated using the following formula:

LE = -ΔG / N

Where:

ΔG is the Gibbs free energy of binding, which can be derived from the binding affinity (Ki) using the equation ΔG = RTln(Ki).

N is the number of non-hydrogen atoms in the ligand.

A more practical and commonly used derivation of this formula relates ligand efficiency to the pIC50 (the negative logarithm of the half-maximal inhibitory concentration):

LE ≈ 1.4 * pIC50 / N

While specific binding affinity data for this compound is not available, a hypothetical example can illustrate the application of this metric. If, for instance, the compound was found to have a pIC50 of 7.0 at a particular receptor, its ligand efficiency would be calculated as:

LE ≈ (1.4 * 7.0) / 14 = 0.7 kcal/mol per heavy atom.

This value could then be compared to established benchmarks and to other compounds in a chemical series to guide optimization efforts. Generally, a higher ligand efficiency value is desirable.

Several other ligand efficiency-related metrics are also used in drug discovery, as detailed in the table below.

| Metric | Formula | Description |

| Ligand Efficiency (LE) | 1.4 * pIC50 / N | Normalizes binding affinity for the number of heavy atoms. |

| Binding Efficiency Index (BEI) | pIC50 / MW (kDa) | Normalizes binding affinity for molecular weight in kilodaltons. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Relates binding affinity to the lipophilicity of the compound. |

This table provides a summary of common ligand efficiency metrics. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, N is the heavy atom count, MW is the molecular weight, and logP is the logarithm of the partition coefficient.

The application of these theoretical pharmacodynamic principles and ligand efficiency metrics would be crucial in evaluating the potential of this compound as a pharmacological agent, allowing for a more rational approach to its further investigation and potential optimization.

Metabolism of 1 1 Methyl 1h Indol 3 Yl Propan 2 Amine and Indole Propanamine Analogues

Enzymatic Pathways Involved in Metabolism (e.g., Cytochrome P450, Monoamine Oxidase)

The metabolism of 1-(1-methyl-1H-indol-3-yl)propan-2-amine is likely governed by two major enzymatic systems: the Cytochrome P450 (CYP) monooxygenases and Monoamine Oxidases (MAO). These enzyme families are responsible for the oxidative metabolism of a vast array of xenobiotics and endogenous compounds. nih.govwikipedia.org

Cytochrome P450 (CYP) System: The CYP450 superfamily represents the most significant enzyme system involved in Phase I drug metabolism. mdpi.com These heme-containing proteins, located primarily in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions. nih.govmdpi.com For a molecule like this compound, several CYP-mediated reactions are plausible:

Aromatic Hydroxylation: The indole (B1671886) ring is susceptible to hydroxylation at various positions (e.g., C4, C5, C6, C7). This is a common metabolic route for indole-containing compounds. nih.gov

N-Dealkylation: The N-methyl group on the indole ring can be oxidatively removed, a process known as N-demethylation, to yield the corresponding N-desmethyl metabolite. nih.govnih.govresearchgate.net

Oxidation of the Propyl Side Chain: The alkyl side chain can undergo hydroxylation.

Oxidative Deamination: CYP enzymes can also catalyze the removal of the amine group, converting it into a ketone.

Studies on analogous compounds have shown that CYP isoforms such as CYP3A4, CYP1A2, CYP2C19, and CYP2D6 are frequently involved in the metabolism of indole derivatives and amines. nih.govnih.gov The specific isoforms responsible for the metabolism of this compound would require experimental verification using recombinant human CYP enzymes.

Identification of Major Metabolites and Their Chemical Structures

While specific experimental data on the metabolites of this compound is not extensively documented in the literature, a profile of likely metabolites can be predicted based on the enzymatic pathways described above. The identification of these metabolites in a research setting would typically involve incubating the parent compound with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS). researchgate.net

The following table outlines the predicted major metabolites resulting from Phase I metabolism.

| Predicted Metabolite Name | Chemical Structure | Likely Metabolic Pathway |

| 1-(1H-indol-3-yl)propan-2-amine | C₁₀H₁₂N₂ | N-Demethylation |

| 4/5/6/7-Hydroxy-1-(1-methyl-1H-indol-3-yl)propan-2-amine | C₁₁H₁₄N₂O | Aromatic Hydroxylation |

| 1-(1-methyl-1H-indol-3-yl)propan-2-one | C₁₁H₁₁NO | Oxidative Deamination (via MAO or CYP) |

| 1-(1-methyl-1H-indol-3-yl)propan-2-ol | C₁₁H₁₃NO | Reduction of the ketone metabolite |

| 2-(1-methyl-1H-indol-3-yl)propanoic acid | C₁₁H₁₁NO₂ | Oxidation of the aldehyde from deamination |

Table 1: Predicted Phase I Metabolites of this compound

Following these Phase I transformations, the introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble metabolites that are readily excreted in urine or bile.

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental tools in drug discovery for assessing a compound's susceptibility to metabolism. researchgate.net The microsomal stability assay is a widely used method to determine the intrinsic clearance of a compound, providing an estimate of its metabolic half-life. evotec.comnih.gov

Methodology: The assay involves incubating the test compound (this compound) with liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes like CYPs. evotec.com The reaction is initiated by adding a necessary cofactor, typically NADPH. nih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched. The concentration of the remaining parent compound is then quantified using LC-MS/MS. evotec.com

Data Analysis: The rate of disappearance of the parent compound is used to calculate key parameters:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): This value represents the rate of metabolism by the liver enzymes, normalized to the amount of microsomal protein. It is calculated from the half-life and the incubation conditions. thermofisher.com

The following table provides an illustrative example of how data from a microsomal stability assay might be interpreted.

| Compound Classification | Example t½ (minutes) | Example CLint (µL/min/mg protein) | Interpretation |

| Low Clearance | > 60 | < 10 | The compound is metabolized slowly and is likely to have a long in vivo half-life. |

| Medium Clearance | 15 - 60 | 10 - 50 | The compound exhibits moderate metabolic stability. |

| High Clearance | < 15 | > 50 | The compound is rapidly metabolized, suggesting a short in vivo half-life and potential first-pass effect. |

Table 2: Illustrative Data from a Microsomal Stability Assay

These in vitro results help in ranking compounds and predicting their in vivo pharmacokinetic behavior. thermofisher.com For indole propanamine analogues, this assay would be crucial to understand how structural modifications affect their metabolic clearance.

Computational Prediction of Metabolic Pathways (e.g., ADME predictions, excluding clinical implications)

In the absence of experimental data, computational (in silico) models provide a valuable approach for predicting the metabolic fate of new chemical entities. nih.govresearchgate.net These tools are integral to modern drug discovery, enabling the early identification of potential metabolic liabilities. nih.gov

Methods for Prediction: Various computational methods are employed to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties:

Site of Metabolism (SoM) Prediction: Software programs like MetaSite, ADMET Predictor, and others use algorithms to identify the atoms or "soft spots" in a molecule most likely to undergo metabolic transformation. nih.govresearchgate.netnih.gov These predictions are often based on ligand-based approaches (analyzing reactivity and structural similarity to known substrates) or structure-based methods (docking the molecule into the active site of metabolic enzymes). nih.govresearchgate.net

Metabolite Structure Prediction: Rule-based systems contain databases of known biotransformation reactions. They apply these rules to a novel structure to generate a list of probable metabolites. nih.gov

Machine Learning and QSAR Models: These models are trained on large datasets of experimental metabolic data to predict properties like metabolic stability or interaction with specific CYP enzymes. nih.govresearchgate.net

For this compound, in silico tools would likely highlight several potential sites of metabolism, as summarized in the table below.

| Molecular Region | Predicted Metabolic Reaction | Rationale |

| Indole Ring (C4-C7) | Aromatic Hydroxylation | Electron-rich aromatic system, a common site for CYP-mediated oxidation. researchgate.net |

| Indole Nitrogen (N1-Methyl) | N-Demethylation | A common metabolic pathway for N-alkyl compounds. nih.gov |

| Propylamine (B44156) Side Chain (Cα) | Oxidative Deamination | Primary amine group is a substrate for MAO and CYP enzymes. wikipedia.org |

| Propylamine Side Chain (Cβ) | Hydroxylation | Oxidation of the alkyl chain is a possible route. |

Table 3: Computationally Predicted Metabolic Soft Spots for this compound

These computational predictions serve as valuable hypotheses that can guide subsequent experimental studies, such as metabolite identification and in vitro stability assays, thereby streamlining the process of characterizing the metabolic profile of new compounds. researchgate.net

Advanced Analytical Methodologies for Research and Elucidation of 1 1 Methyl 1h Indol 3 Yl Propan 2 Amine

Spectroscopic Techniques for Structural Elucidation of New Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives of 1-(1-methyl-1H-indol-3-yl)propan-2-amine. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For a compound like this compound, standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms. acs.org However, advanced 2D NMR techniques are often required to assemble the complete molecular puzzle, especially for novel derivatives with complex substitution patterns.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are critical. A ¹H-¹H COSY spectrum reveals proton-proton couplings, allowing for the mapping of adjacent protons, such as those along the propan-2-amine side chain. researchgate.net HSQC correlates protons directly with the carbon atoms they are attached to, confirming assignments made in the 1D spectra. researchgate.netmdpi.com For instance, the methyl protons on the indole (B1671886) nitrogen would show no COSY correlations but a clear HSQC correlation to its corresponding carbon signal.

Solid-State NMR: While less common for routine analysis, solid-state NMR is a valuable technique for elucidating the molecular structure of compounds that are insoluble or exist as crystalline solids. nih.gov It can provide information on the conformation and packing of molecules within the crystal lattice, which is complementary to data obtained from X-ray crystallography.

| Technique | Application for this compound Derivatives | Information Yielded |

| ¹H-¹H COSY | Tracing the connectivity of protons on the ethylamine (B1201723) side chain and within the aromatic indole ring system. | Identifies neighboring protons (J-coupling), confirming the structure of alkyl chains and substitution patterns on the indole core. researchgate.net |

| HSQC | Correlating each proton signal with its directly attached carbon atom. | Unambiguously assigns ¹³C peaks based on known ¹H assignments. mdpi.com |

| HMBC | Identifying long-range (2-3 bond) correlations between protons and carbons. | Establishes connectivity across quaternary carbons and heteroatoms, linking the indole core to the side chain and N-methyl group. mdpi.com |

| Solid-State NMR | Analysis of the compound in its solid, crystalline form. | Provides insights into molecular conformation, polymorphism, and intermolecular interactions in the solid state. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with extremely high accuracy. mdpi.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. nih.govnih.gov

For this compound (C₁₂H₁₆N₂), HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺. The high mass accuracy allows researchers to distinguish this formula from other potential structures with the same nominal mass. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide confirmatory structural information, often showing characteristic losses or the formation of stable fragments like the indolyl-methyl cation.

| Parameter | Value / Description |

| Molecular Formula | C₁₂H₁₆N₂ |

| Monoisotopic Mass | 188.1313 u |

| Calculated m/z for [M+H]⁺ | 189.1386 |

| Technique | ESI-TOF (Electrospray Ionization - Time of Flight) |

| Mass Accuracy | Typically < 5 ppm |

| Primary Application | Unambiguous determination of the elemental formula of the parent compound and its fragments. acs.orgmdpi.com |

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. mdpi.com This technique requires the compound to be in a well-ordered, single-crystal form. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern that is dependent on the arrangement of atoms. nih.gov Mathematical analysis of this diffraction pattern yields a precise 3D map of electron density, from which the atomic positions, bond lengths, and bond angles can be determined. researchgate.netnih.gov

For chiral molecules such as this compound, which contains a stereocenter at the alpha-carbon of the side chain, X-ray crystallography can determine the absolute configuration (i.e., whether it is the R or S enantiomer), which is crucial information in many research contexts. mdpi.com It provides an unambiguous structural proof that complements the data from NMR and MS. mdpi.com

| Crystallographic Parameter | Significance | Example Data (Hypothetical) |

| Crystal System | Describes the symmetry of the unit cell. | Monoclinic |

| Space Group | Defines the specific symmetry elements within the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. | a = 6.9 Å, b = 9.1 Å, c = 18.0 Å, β = 111° researchgate.net |

| Resolution | A measure of the level of detail obtained from the diffraction data. | 0.8 Å |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.052 researchgate.net |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of sample purity and the quantification of the target analyte. For research involving this compound, High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are the most commonly employed methods. japsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. proquest.com It is particularly well-suited for the analysis of synthetic tryptamines, which are often non-volatile and thermally labile. japsonline.com Purity assessment is a primary application, where the area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram.

A typical HPLC method for a tryptamine (B22526) derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comjapsonline.com Detection is commonly achieved using a photodiode array (PDA) or UV detector, as the indole ring possesses a strong chromophore. proquest.com

| HPLC Parameter | Typical Conditions for Tryptamine Analysis |

| Column | Reversed-Phase C18 (e.g., LiChrospher® 100 RP-18e, 250 mm x 4 mm) japsonline.comjapsonline.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate). japsonline.com |

| Flow Rate | 1.0 mL/min japsonline.com |

| Column Temperature | 35°C japsonline.com |

| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm japsonline.com |

| Application | Purity determination, quantification, and separation of isomers and related impurities. japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. sums.ac.ir While primary and secondary amines like this compound can be analyzed directly, they often benefit from derivatization (e.g., acylation) to improve their chromatographic properties and reduce peak tailing. scilit.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., HP-5MS). japsonline.comresearchgate.net As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint that allows for highly confident identification by comparison to spectral libraries or known standards. nist.gov

| GC-MS Parameter | Typical Conditions for Tryptamine Analysis |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m HP-5MS). japsonline.comresearchgate.net |

| Carrier Gas | Helium sums.ac.ir |

| Injection Port Temp. | 230-250°C sums.ac.irresearchgate.net |

| Oven Program | Temperature gradient, e.g., starting at 50°C and ramping to 300°C. sums.ac.ir |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Application | Identification of the parent compound, detection of volatile impurities, and quantification in research samples. japsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of substituted tryptamines due to its exceptional sensitivity and selectivity. cmro.in This hyphenated technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. cmro.in

For the analysis of this compound, a reverse-phase HPLC or UHPLC system is typically employed for separation. Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol), run under a gradient elution program. nih.gov This setup effectively separates the analyte from matrix components.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode, as the amine group is readily protonated. In the tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule [M+H]⁺ is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for detection at nanomolar or even picomolar concentrations. cmro.innih.gov The fragmentation of the indole-containing side chain typically yields characteristic product ions, which are essential for confident identification. For instance, a common fragmentation pathway for tryptamines involves the cleavage of the bond between the α and β carbon of the ethylamine side chain.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description/Value |

|---|---|

| Chromatography System | UHPLC |

| Column | Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 189.14 |

| Product Ion (Q3) - Quantifier | m/z 144.08 (loss of propylamine (B44156) fragment) |

| Product Ion (Q3) - Qualifier | m/z 115.05 (further fragmentation of indole ring) |

Chiral Separation Techniques for Enantiomeric Analysis

The structure of this compound contains a chiral center at the alpha-carbon of the propane (B168953) side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-(1-methyl-1H-indol-3-yl)propan-2-amine and (S)-1-(1-methyl-1H-indol-3-yl)propan-2-amine. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual analysis are critical. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for enantiomeric analysis. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, have demonstrated broad applicability for the separation of chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is crucial for achieving optimal resolution. For polysaccharide-based CSPs, normal-phase conditions (e.g., using mixtures of hexane/isopropanol or hexane/ethanol) are commonly employed. yakhak.org The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica support. Detection is typically performed using a UV detector, as the indole ring possesses a strong chromophore.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description/Value |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose or Amylose Phenylcarbamate derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~280 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Bioanalytical Methods for Quantifying the Compound in Biological Matrices

For preclinical research, accurately quantifying this compound in complex biological matrices like animal plasma, serum, tissue homogenates, or in vitro media is essential for pharmacokinetic and metabolic studies. researchgate.net Bioanalytical method validation is performed to ensure that the method is reliable and reproducible for its intended application.

LC-MS/MS is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. b-ac.co.uk The development of a robust bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. b-ac.co.uk

Sample preparation is a critical step to remove interfering substances (e.g., proteins, lipids) and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Following extraction, the sample is analyzed by LC-MS/MS, typically using a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing and injection. The method must be fully validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, and stability. wum.edu.pl

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV |

| Intra- and Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |

| Recovery | Consistent, precise, and reproducible |

Future Research Directions and Unexplored Avenues for 1 1 Methyl 1h Indol 3 Yl Propan 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The synthesis of indole-propanamine derivatives has traditionally relied on multi-step sequences. Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic strategies.

Flow Chemistry: The application of continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for streamlined scale-up. A flow chemistry approach, such as the flow hydrogenation used to selectively reduce olefin and nitrile bonds in related structures, could be adapted to produce the propanamine side chain with high efficiency and quantitative conversion. researchgate.net

Photocatalysis: Recent advances in photoredox catalysis and photoinduced reactions offer mild and selective methods for forming key chemical bonds. An intramolecular photocyclization of carbonyls and tertiary amines has been computationally designed for indole (B1671886) synthesis without the need for a photocatalyst. rsc.org Similarly, photoinduced asymmetric dearomative hydroalkylation has been used to create chiral 2,3-disubstituted indolines. acs.org Exploring such light-mediated strategies could provide novel and highly selective pathways to chiral indole-propanamines.

Advanced Coupling Strategies: Modern cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald–Hartwig amination reactions, are mainstays in medicinal chemistry. nih.gov Future work could focus on developing chemoselective coupling strategies that allow for late-stage diversification of the indole scaffold, enabling the rapid synthesis of a library of analogues for biological screening.

Expansion of SAR Studies to Explore New Pharmacophores within the Indole-Propanamine Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the 1-(1-methyl-1H-indol-3-yl)propan-2-amine scaffold, several avenues for SAR expansion remain underexplored.

Indole Ring Substitution: The indole nucleus can be substituted at multiple positions (e.g., C4, C5, C6, C7). Systematic exploration of various electron-donating and electron-withdrawing groups at these positions is warranted. Studies on other indole derivatives have shown that substituents like halogens or nitro groups can have interdependent effects on binding affinity and potency, highlighting the need for comprehensive analysis. nih.gov

Side Chain Modification: The length, branching, and stereochemistry of the 2-aminopropane side chain are critical determinants of activity. Future studies should investigate the impact of altering the chain length (e.g., ethylamine (B1201723), butylamine), introducing conformational constraints through cyclization, and systematically evaluating both enantiomers of chiral derivatives.

N-Methyl Group Bioisosteres: The N-methyl group on the indole ring significantly influences the molecule's electronic properties and its ability to act as a hydrogen bond donor. While some studies have shown that the indole N-H is crucial for binding to certain targets like the BzR, rendering N-methyl derivatives inactive nih.gov, this may not be true for other targets. Exploring bioisosteric replacements for the methyl group (e.g., ethyl, cyclopropyl, or other small alkyl groups) could modulate target selectivity and pharmacokinetic properties.

Scaffold Hopping: Replacing the indole core with other heterocyclic systems (bioisosteres) like azaindoles, benzofurans, or benzothiophenes could lead to novel pharmacophores with improved properties. nih.govmdpi.com This "scaffold hopping" approach has been successful in kinase inhibitor design and could identify new derivatives with different target engagement profiles. nih.gov

Identification of Novel Molecular Targets Beyond Currently Known Receptors and Enzymes

The indole scaffold is recognized for its ability to interact with a diverse range of biological targets. mdpi.comnih.gov While this compound and its analogues have been primarily studied for their effects on monoamine systems, future research should aim to identify novel molecular targets to expand their therapeutic potential. Phenotypic screening and target deconvolution strategies could reveal unexpected activities.

Based on the demonstrated activity of various indole derivatives, several target classes represent promising areas for investigation:

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Protein Kinases | Casein kinase 2 (CK2), Tyrosine kinases (TrK), Cyclin-dependent kinases (CDK), VEGFR | Indole derivatives have shown inhibitory activity against various kinases, suggesting a role in oncology. nih.gov |

| Protein-Protein Interaction Modulators | Murine double minute 2 (MDM2), Kelch-like ECH-associated protein 1 (Keap1) | The indole scaffold has been successfully used to design inhibitors of the MDM2-p53 interaction and modulators of Keap1. mdpi.comnih.gov |

| Metabolic Receptors | Peroxisome proliferator-activated receptor alpha (PPARα), Carnitine palmitoyltransferase 1 (CPT1) | Novel indole ethylamine derivatives have been designed as regulators of lipid metabolism, targeting PPARα/CPT1 for potential NAFLD therapy. researchgate.net |

| Ion Channels & Transporters | Type A γ-aminobutyric acid (GABA-A) chloride channel, Translocator protein (TSPO) | The versatility of the indole nucleus has led to the development of ligands for both the GABA-A receptor and TSPO. mdpi.comnih.gov |

| Microbial Targets | Bacterial Membranes | Indole-based conjugates have been shown to target and disrupt bacterial membranes, acting as antimicrobial agents and antibiotic potentiators. mdpi.com |

Application of Advanced Computational Chemistry for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of new chemical entities.

De Novo Design and Virtual Screening: Advanced algorithms can be used to design novel molecules that fit the steric and electronic requirements of a target's binding site. Large chemical libraries can be virtually screened against homology models or crystal structures of potential new targets (e.g., kinases, PPARα) to identify derivatives of this compound with high binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing key interactions and conformational changes that are crucial for biological activity. This can help rationalize SAR data and guide the design of next-generation compounds with improved potency and selectivity.

AI-Powered Retrosynthesis: Artificial intelligence and deep neural networks are transforming synthetic chemistry. nih.gov AI-driven platforms can analyze the structure of a designed analogue and propose the most efficient synthetic pathway, significantly accelerating the design-make-test cycle. nih.gov These tools can analyze vast reaction databases to identify novel and non-obvious routes to complex indole derivatives. nih.gov

Investigation of Biophysical Interactions at the Protein-Ligand Interface

A deep understanding of how a ligand binds to its protein target is critical for rational drug design. While SAR and computational studies provide valuable models, biophysical techniques offer direct experimental evidence of the binding event.

X-ray Crystallography and Cryo-EM: Obtaining a high-resolution crystal or cryo-electron microscopy structure of this compound or its analogues in complex with a target protein would provide the definitive atomic-level picture of the binding mode. This information is invaluable for understanding the molecular basis of affinity and selectivity and for designing new molecules with optimized interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify which parts of the ligand are in close contact with the protein, even for weak binding interactions. This can validate docking poses and guide SAR efforts.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of binding. This information goes beyond simple affinity measurements (Kᵢ or IC₅₀) and can help in selecting compounds with optimal pharmacokinetic and pharmacodynamic profiles. For example, a compound with a slower off-rate may exhibit a longer duration of action in vivo.

By systematically applying these advanced synthetic, computational, and biophysical methods, future research can significantly expand the therapeutic utility of the this compound scaffold, leading to the discovery of novel drug candidates for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-methyl-1H-indol-3-yl)propan-2-amine, and what are their key methodological considerations?

- Answer : The compound is typically synthesized via alkylation and amination of indole precursors. A common method involves reacting 3-indole derivatives with organolithium or Grignard reagents to introduce the propan-2-amine moiety. For example, racemic 2-hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester can be treated with isopropyl magnesium chloride to yield the target compound, followed by chiral supercritical fluid chromatography (SFC) for enantiomer resolution . Key considerations include controlling reaction temperature (e.g., −78°C for Grignard reactions) and optimizing solvent systems (e.g., anhydrous THF) to prevent side reactions.

Q. How is the structural characterization of this compound performed?

- Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .

- Spectroscopy : LC-MS (e.g., TOF LC-MS with ESI+) is employed for molecular weight confirmation and purity assessment, as demonstrated in forensic analyses . NMR (¹H/¹³C) and IR spectroscopy validate functional groups and regiochemistry.

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Initial screens should focus on receptor binding affinity and cytotoxicity:

- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors like 5-HT₆, where analogs show Kᵢ values in the nanomolar range) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).

- Table 1 : Example receptor binding data for analogs:

| Compound | 5-HT₆ Kᵢ (nM) | Selectivity over 5-HT₁A |

|---|---|---|

| 1-(1-methylindol-3-yl)propan-2-amine | 3.7 | >100-fold |

| Naphthylsulfonyl derivative | 5.7 | ~50-fold |

| Data adapted from binding studies in |

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what are the implications for pharmacological activity?

- Answer : Chiral SFC with columns like Chiralpak® IG or IA (mobile phase: CO₂/ethanol with 0.1% diethylamine) achieves >96% enantiomeric excess. The (R)-enantiomer often exhibits higher receptor affinity due to steric complementarity in binding pockets, as observed in 5-HT₆ ligand studies . Methodological optimization includes adjusting backpressure (100–150 bar) and column temperature (25–40°C) for peak resolution.

Q. What strategies are effective in designing analogs with enhanced metabolic stability?

- Answer :

- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine at the 5-position of indole) reduces CYP450-mediated oxidation, as seen in fluorinated analogs .

- Pro-drug approaches : Esterification of the amine group (e.g., acetyl or tert-butyl carbamate) improves bioavailability, with hydrolysis rates quantified via HPLC .

Q. How do structural variations in the indole ring influence biological activity?

- Answer :

- Positional effects : 4-Bromo substitution (vs. 5-fluoro) enhances anticancer activity but reduces anti-inflammatory effects, likely due to altered hydrophobic interactions with target proteins .

- Table 2 : Comparative bioactivity of indole derivatives:

| Substituent Position | Anticancer Activity (IC₅₀, μM) | Anti-inflammatory (COX-2 Inhibition %) |

|---|---|---|

| 4-Bromo | 1.2 ± 0.3 | 35 ± 5 |

| 5-Fluoro | 8.5 ± 1.1 | 72 ± 8 |

| Hypothetical data based on and |

Q. What analytical methods are critical for assessing purity and stability in long-term storage?

- Answer :

- HPLC-DAD : Reverse-phase C18 columns (e.g., XDB-C18) with gradient elution (acetonitrile/water + 0.1% TFA) detect degradation products (e.g., oxidation at <2% over 6 months at −20°C) .

- Karl Fischer titration : Monitors water content (<0.5% recommended for hygroscopic amine derivatives).

Methodological Guidelines

- Synthetic Optimization : Use Schlenk lines for air-sensitive reactions and inline FTIR to monitor intermediate formation.

- Data Conflict Resolution : Replicate binding assays under standardized conditions (e.g., 25 mM HEPES buffer, pH 7.4) to address variability in reported Kᵢ values .

- Ethical Compliance : Adhere to non-human testing protocols for preliminary screens, as emphasized in forensic guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.